![molecular formula C24H23ClN2O4 B248429 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)
1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine, also known as CNPA, is a piperazine derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological systems.
Wirkmechanismus
The mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, but it is believed to act as a modulator of different biological systems. 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been shown to interact with different receptors, such as dopamine and serotonin receptors, which are involved in the regulation of various physiological processes. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been shown to modulate the activity of different enzymes and ion channels, which play important roles in cellular signaling pathways.
Biochemical and Physiological Effects:
1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological systems. 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been shown to modulate the release of different neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood, behavior, and cognition. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been shown to modulate the activity of different ion channels, such as calcium and potassium channels, which play important roles in cellular signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied, and its effects on different biological systems are well documented. However, 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine also has some limitations for use in lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine is not fully understood, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine. One potential direction is the investigation of the effects of 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine on different biological systems, such as the immune system and the endocrine system. Additionally, future research could focus on the development of new derivatives of 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine that have improved pharmacological properties. Finally, the study of the mechanism of action of 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine could provide valuable insights into the regulation of different physiological processes.
Synthesemethoden
The synthesis of 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine involves a multi-step process that starts with the reaction of 4-chlorophenol with acetic anhydride to form 4-acetoxyphenol. This intermediate is then reacted with 1-(2-naphthyloxy)piperazine in the presence of triethylamine to produce 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine. The synthesis of 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been optimized to yield high purity and yield, making it a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological systems. 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been used in studies investigating the effects of different compounds on the central nervous system, cardiovascular system, and immune system. Additionally, 1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine has been used to study the mechanisms of action of different compounds, such as neurotransmitters and hormones.
Eigenschaften
Produktname |
1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine |
---|---|
Molekularformel |
C24H23ClN2O4 |
Molekulargewicht |
438.9 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-1-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H23ClN2O4/c25-20-6-9-21(10-7-20)30-16-23(28)26-11-13-27(14-12-26)24(29)17-31-22-8-5-18-3-1-2-4-19(18)15-22/h1-10,15H,11-14,16-17H2 |
InChI-Schlüssel |
VNOLSCZTJDGXFT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Kanonische SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.